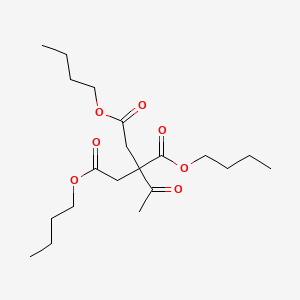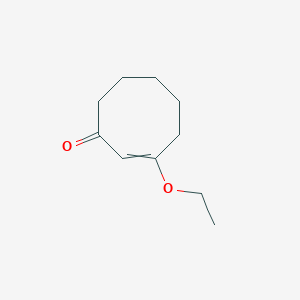![molecular formula C18H12 B14327367 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- CAS No. 103322-17-4](/img/structure/B14327367.png)
1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- is a complex organic compound with the molecular formula C17H12 It is a derivative of naphthalene, where a cyclopropane ring is fused to the naphthalene structure, and a phenylmethylene group is attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- typically involves the cyclopropanation of naphthalene derivatives. One common method is the reaction of naphthalene with a suitable cyclopropane precursor under specific conditions. For example, the reaction can be carried out using a cyclopropane carboxylate ester in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the production of 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-.
化学反应分析
Types of Reactions
1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups can be introduced using reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- involves its interaction with molecular targets through its reactive functional groups. The cyclopropane ring and phenylmethylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
相似化合物的比较
Similar Compounds
1H-Cyclopropa[a]naphthalene: Another cyclopropane-fused naphthalene derivative with different substitution patterns.
1H-Cyclopropabenzene: A simpler cyclopropane-fused aromatic compound.
1-Methylcyclopropene (1-MCP): A well-known ethylene antagonist used in agriculture.
Uniqueness
Its combination of a cyclopropane ring and a phenylmethylene group makes it a valuable compound for studying reaction mechanisms and developing new materials .
属性
CAS 编号 |
103322-17-4 |
|---|---|
分子式 |
C18H12 |
分子量 |
228.3 g/mol |
IUPAC 名称 |
1-benzylidenecyclopropa[b]naphthalene |
InChI |
InChI=1S/C18H12/c1-2-6-13(7-3-1)10-16-17-11-14-8-4-5-9-15(14)12-18(16)17/h1-12H |
InChI 键 |
JIWCJSCXCRDAJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=C2C3=CC4=CC=CC=C4C=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


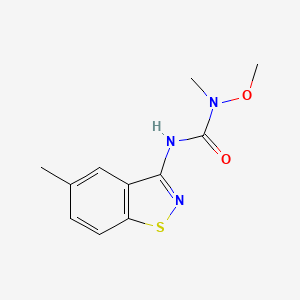
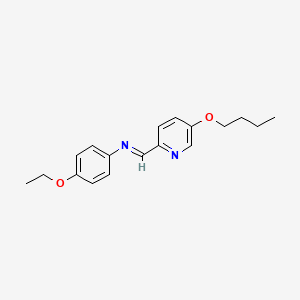
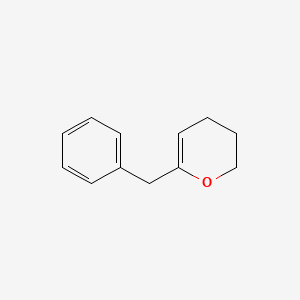
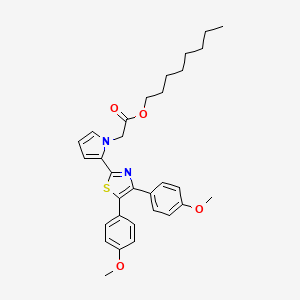
![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
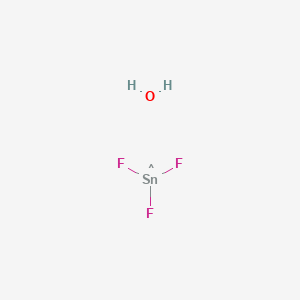
![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
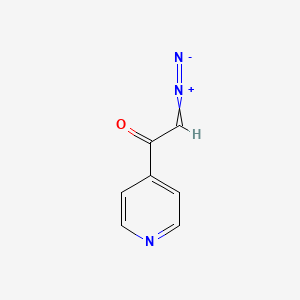
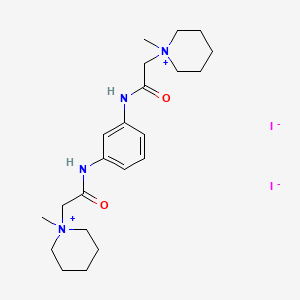
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
